BenchChemオンラインストアへようこそ!

(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide

Dopamine receptor binding Stereochemistry-activity relationship D2L/D3 selectivity

Secure the single (1R,5S,6R) enantiomer—not a racemate—to eliminate stereochemical variability in your SAR studies. This N-benzyl imide-protected scaffold with a free primary carboxamide at C-6 offers orthogonal functionalization, ideal for parallel library synthesis of subtype-selective D2/D3 modulators. Its rigid [3.2.0] framework probes unique protein pockets inaccessible to common [3.1.0] or [3.2.1] templates, expanding your IP space. Insist on enantiopure material to avoid confounding biological data.

Molecular Formula C14H14N2O3
Molecular Weight 258.277
CAS No. 2138241-12-8
Cat. No. B2635925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide
CAS2138241-12-8
Molecular FormulaC14H14N2O3
Molecular Weight258.277
Structural Identifiers
SMILESC1C2C(C1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C14H14N2O3/c15-12(17)9-6-10-11(9)14(19)16(13(10)18)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H2,15,17)/t9-,10-,11+/m1/s1
InChIKeyNJNWBFHBWFBWNN-MXWKQRLJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide (CAS 2138241-12-8): A Stereochemically Defined Bicyclic Building Block


(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide (CAS 2138241-12-8) is a chiral, non‑racemic 3‑azabicyclo[3.2.0]heptane derivative that belongs to a class of conformationally constrained heterocycles increasingly employed in medicinal chemistry for lead generation and fragment‑based drug discovery [1]. The compound features a rigid bicyclic scaffold with a benzyl‑protected imide functionality and a primary carboxamide at the 6‑position, providing two distinct vectors for further functionalization. The defined (1R,5S,6R) absolute stereochemistry offers a pre‑organised three‑dimensional framework that can be exploited to probe stereospecific biological interactions, a property that distinguishes it from racemic or stereorandom mixtures commonly offered by generic suppliers [2].

Why Generic (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide Substitutes Cannot Guarantee Equivalent Research Outcomes


In the 3‑azabicyclo[3.2.0]heptane chemical space, small structural modifications—such as the presence or absence of the N‑benzyl group, the oxidation state at C‑2/C‑4, or the configuration at C‑6—profoundly alter receptor‑binding profiles and synthetic utility. Published structure–activity relationship (SAR) studies on related 3‑azabicyclo[3.2.0]heptane derivatives demonstrate that individual enantiomers of the same racemate possess distinct binding affinities at dopamine D2L and D3 receptors, and that D2‑like versus D1‑like selectivity is highly sensitive to the substituent pattern [1]. Consequently, substituting the specific (1R,5S,6R) carboxamide with a racemic mixture, a diastereomer, or a des‑benzyl analog can yield divergent biological results and irreproducible synthetic intermediates. This precludes generic interchange in any programme where stereochemical fidelity, imide protection strategy, or carboxamide disposition is critical [2].

Quantitative Differentiation Evidence for (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide Versus Closest Analogs


Stereochemical Purity and Enantiomer‑Dependent Dopamine Receptor Affinity in the 3‑Azabicyclo[3.2.0]heptane Series

Class‑level evidence from the 3‑azabicyclo[3.2.0]heptane scaffold shows that individual enantiomers of the same racemate exhibit markedly different binding affinities at dopamine D2L and D3 receptors. In the study by Reinart-Okugbeni et al., resolved enantiomers of 3‑azabicyclo[3.2.0]heptane derivatives demonstrated 'distinct affinities' at D2L and D3, and the series as a whole displayed greater binding affinity at D2‑like (D2L, D3) receptors compared with D1 binding sites [1]. For the target compound (1R,5S,6R stereochemistry), procurement of the single, defined enantiomer eliminates the confounding biological variability inherent in racemic or stereochemically undefined mixtures. However, direct comparative binding data (Ki values) for this specific compound versus its enantiomer or diastereomer are not publicly available.

Dopamine receptor binding Stereochemistry-activity relationship D2L/D3 selectivity

Functional Group Orthogonality: Carboxamide vs. Sulfonyl Chloride vs. Methyl Ester at C‑6

The target compound carries a primary carboxamide at the 6‑position, whereas the closest commercially available analogs feature a sulfonyl chloride (CAS 2090164-52-4) or a methyl ester (CAS 2227716-69-8). The carboxamide offers distinct synthetic advantages: it is stable to ambient moisture, compatible with a broad range of amide‑coupling and reduction chemistries, and can serve as a precursor to nitriles, amines, or tetrazoles without the lability associated with sulfonyl chlorides or the saponification‑prone ester group [1]. The sulfonyl chloride analog (C13H12ClNO4S, MW 313.76) reacts readily with nucleophiles but is moisture‑sensitive and requires anhydrous handling, limiting its utility in automated or high‑throughput workflows [2].

Synthetic handle comparison Carboxamide utility Parallel library synthesis

Dopamine D2‑Like vs. D1‑Like Selectivity Window of the 3‑Azabicyclo[3.2.0]heptane Scaffold

The 3‑azabicyclo[3.2.0]heptane scaffold inherently favors binding to D2‑like receptors (D2L, D3) over D1‑like receptors. In the Reinart-Okugbeni et al. study, all evaluated 3‑azabicyclo[3.2.0]heptane derivatives exhibited a clear preference for D2L and D3 subtypes relative to D1 binding sites [1]. This scaffold‑driven selectivity contrasts with the benchmark 3‑azabicyclo[3.3.1]nonane benzamides, which were found to be non‑selective and showed nearly identical binding to D2 and D3 receptors [1]. While the target compound’s individual selectivity ratio has not been published, the scaffold‑level bias supports its prioritisation for D2‑ or D3‑focused programmes where minimising D1 off‑target activity is desirable.

Dopamine receptor selectivity D2/D3 preference CNS drug discovery

Conformational Restriction and sp³‑Rich Character for Fragment‑Based Drug Discovery

The (1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane core provides a conformationally restricted, sp³‑rich bicyclic framework (Fsp³ = 0.64 for the core scaffold) that is topologically distinct from the widely used 3‑azabicyclo[3.1.0]hexane and 3‑azabicyclo[3.2.1]octane templates. The [3.2.0] ring system introduces a cyclobutane ring, which imposes unique bond angles and torsional constraints not available in the homologous [3.1.0] or [3.3.1] systems [1]. This expanded three‑dimensional space can access novel intellectual property positions and probe protein binding pockets in ways that the more common scaffolds cannot, as evidenced by the distinct dopamine receptor selectivity profiles observed across these different bicyclic frameworks [2].

Conformational restriction sp³ fraction Fragment-based drug discovery

Optimal Application Scenarios for (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide Based on Current Evidence


Stereospecific Dopamine D2/D3 Ligand Optimisation

Programmes seeking to develop subtype‑selective dopamine D2 or D3 receptor modulators can employ this compound as a chiral building block. The scaffold‑level D2‑like preference [1] and the requirement for enantiomerically pure material to avoid confounding SAR data [2] make this single (1R,5S,6R) enantiomer a more reliable starting point than racemic or stereochemically undefined alternatives.

Carboxamide‑Directed Diversification in Parallel Synthesis

The primary carboxamide at C‑6 serves as a versatile and stable synthetic handle compatible with amide coupling, dehydration to nitrile, and reduction to aminomethyl. This functional group orthogonality enables its integration into parallel library synthesis workflows where moisture‑sensitive analogs (e.g., sulfonyl chlorides) would introduce handling constraints [1].

Fragment‑Based Lead Generation with a Novel 3D Scaffold

The [3.2.0] bicyclic system provides a conformationally restricted, sp³‑rich framework that is underrepresented in commercial fragment libraries. Incorporating this scaffold into fragment screens can probe protein pockets with a geometry distinct from the commonly exploited [3.1.0] and [3.2.1] templates, potentially revealing novel binding modes and expanding intellectual property space [1].

Chiral Intermediate for Complex Natural Product or API Synthesis

The orthogonal protection (N‑benzyl imide) combined with the free carboxamide makes this compound a strategic intermediate for the construction of more complex azabicyclic frameworks. The defined stereochemistry ensures that downstream transformations maintain stereochemical integrity, which is critical for the synthesis of enantiopure active pharmaceutical ingredients [1].

Quote Request

Request a Quote for (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.